molecular formula C4H4N4O3 B1297589 4-Nitro-1H-pyrazole-3-carboxamide CAS No. 65190-36-5

4-Nitro-1H-pyrazole-3-carboxamide

Cat. No.: B1297589
CAS No.: 65190-36-5
M. Wt: 156.1 g/mol
InChI Key: SVHOGXCJBBYKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Heterocyclic Compound Research

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in medicinal chemistry. Pyrazoles, as a class of N-heterocycles, are particularly noteworthy due to their extensive and varied biological activities. rsc.orgnih.gov They are described as possessing a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antifungal activities. mdpi.comnih.gov

The significance of pyrazole (B372694) derivatives is underscored by their presence in a variety of commercially available drugs. nih.gov The ability to functionalize the pyrazole ring at different positions allows for the fine-tuning of its biological and physicochemical properties, making it a versatile scaffold for drug discovery. nih.gov The introduction of a nitro group, as seen in 4-Nitro-1H-pyrazole-3-carboxamide, is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule and potentially enhance its biological activity. ijnrd.org

Overview of Research Trajectories for Pyrazole Carboxamides

Research into pyrazole carboxamides is a burgeoning area, with investigations spanning a wide array of therapeutic fields. These compounds are widely utilized in agricultural crop protection and are being extensively studied for their potential as fungicides and insecticides. nih.gov

A significant trajectory in the research of pyrazole carboxamides is their development as anticancer agents. nih.govmdpi.com Studies have shown that derivatives of pyrazole-4-carboxamide can act as inhibitors of crucial cellular targets like Aurora A kinase, which is involved in cell division. tandfonline.com Furthermore, some 1H-pyrazole-3-carboxamide derivatives have been found to interact with DNA, suggesting a potential mechanism for their antitumor effects. nih.gov

The anti-inflammatory properties of pyrazole derivatives have been a long-standing area of research. nih.gov More recent studies continue to explore novel pyrazole carboxamides for their potential to inhibit key inflammatory pathways. mdpi.com

Another key research direction is the development of pyrazole carboxamides as antimicrobial agents. academicstrive.com Novel pyrazole-4-carboxamide derivatives have demonstrated promising antifungal activity, with some acting as succinate (B1194679) dehydrogenase inhibitors. acs.org The broad spectrum of biological activities, from agriculture to medicine, ensures that pyrazole carboxamides, including nitrated derivatives like this compound, will remain a fertile ground for scientific investigation. nih.govorientjchem.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOGXCJBBYKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 4-Nitro-1H-pyrazole-3-carboxamide Scaffold

The construction of the this compound molecule typically follows a multi-step pathway, beginning with the formation of the pyrazole (B372694) ring, followed by functional group manipulations such as nitration and conversion of a carboxylic acid to a carboxamide.

Condensation Reactions with Pyrazole and Carboxylic Acid Derivatives

A key step in forming pyrazole carboxamides is the condensation reaction between a pyrazole carboxylic acid and an amine. This transformation is a standard amide bond formation. The synthesis of novel 1H-pyrazole-3-carboxamide derivatives has been investigated for their potential biological activities, including their interaction with DNA. nih.gov The general approach involves activating the carboxylic acid group of a pyrazole precursor, such as 4-nitro-1H-pyrazole-3-carboxylic acid, to facilitate nucleophilic attack by an amine.

The synthesis often starts from 4-nitro-1H-pyrazole-3-carboxylic acid, which serves as a crucial intermediate. chemicalbook.comambeed.com This acid can then be coupled with a desired amine to yield the final carboxamide product.

Nitration and Alkylation Steps in Synthesis

The introduction of the nitro group at the 4-position of the pyrazole ring is a critical step, typically achieved through electrophilic nitration. The pyrazole ring is susceptible to electrophilic attack, particularly at the C4 position if it is unsubstituted. researchgate.net The nitration of (hetero)aromatic compounds using a mixture of nitric acid and sulfuric acid is a classic method where the nitronium ion (NO₂⁺) acts as the electrophile. researchgate.net For pyrazoles, this reaction can be highly exothermic and requires careful temperature control. researchgate.net The synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid, a precursor to the target amide, exemplifies this process. chemicalbook.com

Alkylation reactions are also common in pyrazole chemistry, typically occurring at the nitrogen atoms of the ring (N-alkylation). For instance, 4-nitro-1H-pyrazole-3-carboxylic acid can be alkylated using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. ambeed.com The presence of electron-withdrawing groups on the pyrazole ring can influence the reactivity and regioselectivity of these reactions. nih.gov The reaction of 3,5-dibromo-4-nitropyrazole with 2-chloromethylthiirane has been shown to result in N-alkylation. researchgate.net

Table 1: Examples of Nitration and Alkylation Reactions on Pyrazole Scaffolds

Starting Material Reagents and Conditions Product Reference
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid Fuming nitric acid, conc. H₂SO₄, >50°C 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid researchgate.net
5-chloro-3-methyl-1-phenyl-1H-pyrazole Fuming nitric acid, Acetic anhydride, 0°C to RT 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole nih.gov
4-nitro-1H-pyrazole-3-carboxylic acid Dimethyl sulfate, Potassium carbonate, DMF Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate ambeed.com

Specific Reagents and Reaction Conditions in Synthesis

The synthesis of pyrazole carboxamides relies on a variety of specific reagents to facilitate key transformations, particularly the conversion of carboxylic acids to amides.

Amide Bond Formation: To form the carboxamide, the precursor 4-nitro-1H-pyrazole-3-carboxylic acid must be activated. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or by using coupling agents.

Acid Chloride Formation: Reagents like thionyl chloride or oxalyl chloride are commonly used to convert carboxylic acids to their corresponding acid chlorides. For example, 4-nitro-3-pyrazolecarboxylic acid has been reacted with thionyl chloride in methanol (B129727) to produce the methyl ester, a related transformation. chemicalbook.com

Coupling Agents: Peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBT (Hydroxybenzotriazole) are standard for promoting amide bond formation under mild conditions. These reagents minimize side reactions and are widely used in medicinal chemistry.

Solvents and Bases:

DMF (N,N-dimethylformamide) is frequently used as a polar aprotic solvent due to its ability to dissolve a wide range of organic and inorganic compounds. It was used as the solvent in the alkylation of 4-nitro-1H-pyrazole-3-carboxylic acid. ambeed.com

Pyridine (B92270) and other amine bases are often employed to neutralize acidic byproducts generated during the reaction, such as the HCl formed when using acid chlorides.

Table 2: Common Reagents in Pyrazole Carboxamide Synthesis

Reagent Function Example of Use Reference
Thionyl chloride Converts carboxylic acid to acid chloride or ester Reaction with 4-nitro-3-pyrazolecarboxylic acid in MeOH to form methyl ester chemicalbook.com
Potassium Carbonate Base Used in the N-alkylation of 4-nitropyrazole with dimethyl sulfate ambeed.com
DMF Solvent Used as a solvent for N-alkylation reactions of pyrazoles ambeed.com

Advanced Synthetic Strategies for Pyrazole and Pyrazole Carboxamide Derivatives

Beyond the classical stepwise approaches, modern organic synthesis employs more sophisticated strategies to construct pyrazole rings and their derivatives efficiently.

Cyclocondensation Approaches

The most fundamental and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction. nih.govmdpi.commdpi.com This approach typically involves the reaction of a 1,3-difunctional compound with a hydrazine (B178648) derivative. mdpi.commdpi.com

The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a β-diketone with a hydrazine. nih.govmdpi.com This reaction forms the five-membered pyrazole ring, and the choice of substituted diketones and hydrazines allows for the creation of a diverse library of pyrazole derivatives. The reaction of 1,3-dicarbonyl compounds with hydrazines is considered a classic and straightforward route to polysubstituted pyrazoles. beilstein-journals.org

Variations of this strategy include:

Using α,β-unsaturated ketones: These compounds can react with hydrazines, often leading to pyrazoline intermediates which can then be oxidized to the aromatic pyrazole. nih.govmdpi.com

Using α-oxoketene O,N-acetals: These have been used to prepare 5-aminopyrazoles under sonication conditions. mdpi.com

Using acetylenic ketones: Reaction with hydrazines can also yield pyrazoles, though mixtures of regioisomers are possible. mdpi.comnih.gov

These cyclocondensation methods provide the core pyrazole structure, which can then undergo further functionalization, such as nitration and amidation, to yield compounds like this compound.

One-Pot Synthesis Methods

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product. A one-pot, three-component synthesis of 1H-pyrazole-1-carbothioamide derivatives has been described, reacting hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com Another one-pot method involves the reaction of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines to produce 3,5-substituted pyrazoles with high regioselectivity. nih.govnih.gov

Tandem or Cascade Reactions: A one-pot synthesis of pyrazoles from arenes and carboxylic acids has been developed, proceeding through the successive formation of ketones and β-diketones, followed by cyclization with hydrazine. rsc.org Similarly, a one-pot reaction for synthesizing pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines starts from substituted 5-amino-4-cyanopyrazoles. researchgate.net

These advanced strategies highlight the ongoing development in synthetic methodology, aiming for more sustainable and efficient routes to complex heterocyclic compounds like pyrazole carboxamides.

Catalytic Reaction Systems (e.g., Copper-Catalyzed, Palladium-Catalyzed)

Catalytic systems offer efficient and selective routes for the synthesis of pyrazole derivatives. While direct catalytic methods for the synthesis of this compound are not extensively documented, related catalytic reactions provide valuable insights into potential synthetic strategies.

Copper-catalyzed reactions have shown promise in the synthesis of related pyrazole compounds. For instance, a solvent-dependent, copper-catalyzed method has been developed for the synthesis of N-pyrazolo-sulfonamides from nitro-pyrazole and sulfonyl hydrazide. researchgate.net This reaction highlights the reactivity of the 4-nitro-pyrazole system under copper catalysis. Another approach involves the copper-catalyzed oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines and alkynoates to produce multi-substituted pyrazoles. nih.gov Such a strategy could potentially be adapted to form a pyrazole-3-carboxylate core, which could then undergo nitration and amidation to yield the target compound.

Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern organic synthesis and have been applied to pyrazole systems. While a direct palladium-catalyzed synthesis of this compound is not explicitly described, palladium catalysts are instrumental in the synthesis of precursors. For example, palladium-catalyzed coupling reactions are used to create C-C and C-N bonds in the synthesis of various pyrazole-containing molecules. chemdad.com

Reactions Involving Furandiones

Furandiones serve as versatile precursors for the synthesis of pyrazole-3-carboxylic acids. The reaction of 4-benzoyl-5-phenyl-2,3-furandione with various hydrazines or hydrazones has been reported to yield pyrazole-3-carboxylic acid derivatives. acs.org This methodology provides a viable pathway to a key intermediate, which upon nitration at the 4-position and subsequent amidation, would lead to this compound. A synthetic route to 4-Nitropyrazole-3-carboxylic acid, a direct precursor to the target amide, has been described starting from a heteroaromatic amine and an oxyketone, a class of compounds that can be derived from furandiones. guidechem.com

Utilisation of Novel Building Blocks (e.g., N-arylhydrazones, Nitroolefins, 2H-azirines, Enaminodiketones)

The construction of the pyrazole ring can be achieved through the strategic use of various novel building blocks, offering access to a wide range of substituted pyrazoles.

N-arylhydrazones are key starting materials in several pyrazole syntheses. For example, the Vilsmeier-Haack reaction of arylhydrazones can lead to the formation of pyrazole-4-carbaldehydes, which can be further functionalized. osti.gov Additionally, 1,3-dipolar cycloaddition reactions of nitrilimines, generated in situ from arylhydrazones, with vinyl derivatives can yield 1,3,5-substituted pyrazoles. wikipedia.org

Nitroolefins also serve as valuable precursors. A regioselective synthesis of 1,3,4,5-substituted pyrazoles has been achieved through the cyclocondensation of hydrazones with nitroolefins in methanol. wikipedia.org This approach could potentially be tailored to produce the desired 4-nitro-pyrazole scaffold.

Information regarding the specific use of 2H-azirines and enaminodiketones for the direct synthesis of this compound is not prominently featured in the reviewed literature.

Key Chemical Transformations and Reactivity Profiles

The chemical behavior of this compound is dictated by the interplay of the pyrazole ring, the electron-withdrawing nitro group, and the carboxamide functionality.

Electrophilic Aromatic Substitution Mechanisms

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution. The nitration of pyrazoles is a classic example of this reaction type. The reaction of a pyrazole with a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The electron-rich pyrazole ring then attacks the nitronium ion in the rate-determining step, leading to the formation of a carbocation intermediate, often referred to as a sigma complex or arenium ion. youtube.com Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding the nitro-substituted pyrazole. masterorganicchemistry.comyoutube.com For pyrazoles, this substitution typically occurs at the 4-position, which is electronically favored and often sterically accessible. guidechem.comresearchgate.net The nitration of a 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to its 4-nitro derivative serves as a well-documented example of this electrophilic aromatic substitution. researchgate.net

Table 1: Electrophilic Nitration of Pyrazole

ReactantsReagentsElectrophileProductReference
PyrazoleHNO₃ / H₂SO₄NO₂⁺4-Nitropyrazole masterorganicchemistry.com
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidFuming HNO₃ / H₂SO₄NO₂⁺1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid researchgate.net

Nucleophilic Substitution Reactions and Derivatization

The presence of a strong electron-withdrawing nitro group on the pyrazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. For nucleophilic aromatic substitution to occur, a good leaving group must be present on the ring, and the ring's electron density must be significantly reduced by electron-withdrawing substituents, such as a nitro group. libretexts.org

Research has shown that in 4-halonitro-pyrazolecarboxylic acids, the halogen at the 4-position can be displaced by nucleophiles. For instance, the reaction of 4-bromo-1-methyl-5-nitro-pyrazole-3-carboxylic acid with arylamines in the presence of a copper(I) catalyst leads to the formation of 4-arylamino derivatives. osti.gov This demonstrates a pathway for the derivatization of the pyrazole core at the 4-position.

Interestingly, the nitro group itself can act as a leaving group in some cases. In studies on 3,4-dinitropyrazoles, it has been observed that nucleophiles can regioselectively substitute the nitro group at the 3-position. researchgate.net This highlights the potential for nucleophilic attack on the pyrazole ring, with the outcome being dependent on the specific substitution pattern and reaction conditions.

Table 2: Nucleophilic Substitution on Nitropyrazole Derivatives

SubstrateNucleophileCatalystProductReference
4-Bromo-1-methyl-5-nitro-pyrazole-3-carboxylic acidArylamineCu(I) salt4-Arylamino-1-methyl-5-nitro-pyrazole-3-carboxylic acid osti.gov
3,4-DinitropyrazolesS-, O-, N-nucleophilesNone3-Substituted-4-nitropyrazoles researchgate.net

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a wide range of functionalized compounds. This reaction is readily achievable for this compound and its derivatives.

A variety of reducing agents and conditions can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. researchgate.netnih.gov Other catalytic systems, such as Raney Nickel, are also effective and can be advantageous when trying to avoid dehalogenation in molecules containing halogen substituents. researchgate.net

Alternatively, the reduction can be carried out using metals in acidic media. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or metals like iron (Fe) or zinc (Zn) in acetic acid, provide mild conditions for the reduction of nitro groups. researchgate.net These methods are often chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functional groups. researchgate.net The resulting 4-amino-1H-pyrazole-3-carboxamide is a valuable intermediate for further derivatization and the synthesis of more complex molecules. researchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemDescriptionReferences
H₂ / Pd/CCatalytic hydrogenation, a widely used and effective method. researchgate.net, nih.gov
H₂ / Raney NickelCatalytic hydrogenation, useful for substrates sensitive to dehalogenation. researchgate.net
SnCl₂ / HClA mild method using tin(II) chloride in an acidic environment. researchgate.net
Fe / AcidIron metal in an acidic medium (e.g., acetic acid) provides a mild reduction. researchgate.net
Zn / AcidZinc metal in an acidic medium (e.g., acetic acid) is another mild reducing system. researchgate.net
NaBH₄ / Ni(PPh₃)₄A system using sodium borohydride (B1222165) in the presence of a nickel complex to enhance its reducing power. echemi.com

Condensation Reactions with Nucleophiles for Complex Derivative Formation

The carboxamide moiety of this compound and its corresponding carboxylic acid precursor serve as versatile handles for the synthesis of more complex derivatives through condensation reactions with various nucleophiles. A primary route for derivatization involves the coupling of 4-nitro-1H-pyrazole-3-carboxylic acid with a diverse range of amines, leading to the formation of novel N-substituted carboxamides. This transformation is typically achieved by activating the carboxylic acid, followed by the nucleophilic attack of the amine.

A common method for activating the carboxylic acid is its conversion to the corresponding acid chloride. This is often accomplished using reagents such as oxalyl chloride or thionyl chloride in an appropriate solvent like tetrahydrofuran (B95107) (THF), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The resulting highly reactive 4-nitro-1H-pyrazole-3-carbonyl chloride is then reacted with a primary or secondary amine in the presence of a base, such as pyridine, which also serves as the solvent, to yield the desired carboxamide derivative. nih.gov

This synthetic strategy has been employed to generate a library of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives. nih.gov The general scheme involves the initial coupling of 4-nitro-1H-pyrazole-3-carboxylic acid with different amines, followed by the reduction of the nitro group to an amino group, which can then be further functionalized.

The reaction conditions for the initial amide bond formation are crucial for achieving high yields. The process generally involves dissolving the 4-nitro-1H-pyrazole-3-carboxylic acid in a suitable solvent, followed by the addition of the activating agent at a reduced temperature (e.g., 0 °C) to control the reactivity. After a period of stirring at room temperature, the excess activating agent and solvent are removed under vacuum. The resulting crude acid chloride is then dissolved in a basic solvent like pyridine and added dropwise to a solution of the nucleophilic amine, also in pyridine, at 0 °C. The reaction is then allowed to proceed at room temperature for several hours. nih.gov

Another approach to forming complex derivatives involves the use of coupling agents common in peptide synthesis. For instance, 1,1'-Carbonyldiimidazole (CDI) can be used to activate the pyrazole carboxylic acid, which then reacts with an amine to form the amide bond. This method was utilized in the synthesis of 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, where a pyrazole-amine was first reacted with CDI and then with cyclopropylamine. google.comgoogle.com

The versatility of this condensation approach allows for the introduction of a wide array of functional groups and structural motifs onto the pyrazole scaffold, enabling the exploration of structure-activity relationships for various applications.

Table 1: Examples of Reagents and Conditions for Condensation Reactions

Pyrazole PrecursorActivating/Coupling AgentNucleophileBase/SolventReference
4-Nitro-1H-pyrazole-3-carboxylic acidOxalyl chloride/DMFVarious aminesPyridine nih.gov
5-Amino-pyrazole-3-carboxamide derivative1,1'-Carbonyldiimidazole (CDI)CyclopropylamineAnhydrous DMF google.comgoogle.com

Homo-condensation Reactions and Formation of Fused Pyrazole Systems

While direct homo-condensation of this compound is not a commonly reported transformation, the molecule serves as a critical starting material for the synthesis of fused pyrazole systems. These reactions involve intramolecular or intermolecular condensations, often after a strategic modification of the nitro group, to construct a new ring fused to the pyrazole core. A prominent example is the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives, which are of significant interest in medicinal chemistry.

The general synthetic pathway to these fused systems commences with a derivative of this compound. A key step is the reduction of the 4-nitro group to a 4-amino group. This transformation is typically achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) in a solvent like methanol under a hydrogen atmosphere. The resulting 4-amino-1H-pyrazole-3-carboxamide derivative possesses two key functional groups in proximity: a nucleophilic amino group and an electrophilic carboxamide (or a related group).

This strategic positioning of reactive groups allows for a subsequent cyclization reaction to form the fused ring. For example, the synthesis of certain 4-alkylpiperazinylsulfonylphenyl-dihydropyrazolo[4,3-d]pyrimidin-7-one derivatives utilizes a pyrazole intermediate that undergoes cyclization to form the pyrimidin-7-one ring. google.com This process highlights the utility of the pyrazole-3-carboxamide scaffold in constructing complex heterocyclic systems.

The synthesis of pyrazolo[3,4-b]pyridines, another important class of fused pyrazoles, generally involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. rsc.orgnih.govbiorxiv.org Although the starting material is different, this illustrates a fundamental principle in the formation of fused pyrazole systems: the reaction of a pyrazole bearing a nucleophilic group (like an amine) adjacent to a ring nitrogen with a suitable biselectrophilic partner. In the context of derivatives from this compound, the in-situ generated 4-amino group can act as the nucleophile for a subsequent annulation reaction to build a fused six-membered ring.

For instance, the intramolecular cyclization of a suitably substituted 4-amino-pyrazole derivative can lead to the formation of a fused pyridinone or pyrimidinone ring. The specific nature of the fused system depends on the reactants and the cyclization strategy employed. These synthetic methodologies underscore the importance of this compound as a precursor to a variety of complex, fused heterocyclic compounds.

Table 2: Fused Pyrazole Systems Derived from Pyrazole-3-Carboxamide Precursors

Starting Pyrazole DerivativeKey TransformationFused System FormedReference
5-Ethyl-1-(2-methoxyethyl)-4-nitro-1H-pyrazole-3-carboxamideReduction of nitro group, then cyclizationDihydropyrazolo[4,3-d]pyrimidin-7-one derivative google.com
5-Aminopyrazole derivativesCondensation with 1,3-bis-electrophilesPyrazolo[3,4-b]pyridine rsc.orgbiorxiv.org
5-AminopyrazoleCondensation with 1,3-dicarbonyl compoundsPyrazolo[3,4-b]pyridine nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations

Influence of Structural Modifications on Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. For 4-Nitro-1H-pyrazole-3-carboxamide, the pyrazole (B372694) core, the nitro group, the carboxamide function, and any remote substituents each play a distinct and often synergistic role in defining its interaction with biological targets.

Role of Pyrazole Ring and Substituents in Efficacy and Specificity

The pyrazole ring is not merely a structural backbone but an active participant in molecular interactions. Its aromatic nature and the presence of two adjacent nitrogen atoms allow for a variety of binding modes. nih.gov The N-1 nitrogen, with its associated proton, can act as a crucial hydrogen bond donor, a feature often essential for anchoring the molecule within a protein's active site. nih.govnih.gov Studies on related pyrazole compounds have demonstrated that masking this N-H group, for instance through methylation, can lead to a complete loss of inhibitory effect, highlighting the necessity of this hydrogen bond donor capability. nih.gov

Substituents on the pyrazole ring profoundly modulate the compound's activity. For example, the introduction of 3,5-dialkyl groups on a pyrazole ring was found to be critical for the activity of certain enzyme inhibitors, with the unsubstituted analog being inactive. nih.gov The position of substituents is also vital. The strong electron-withdrawing nature of the nitro group at the C4 position makes the C-H bond at the C5 position more acidic and susceptible to functionalization, such as palladium-catalyzed arylation reactions. researchgate.net This electronic influence dictates not only synthetic feasibility but also the potential for interaction with biological nucleophiles. In the context of enzyme inhibition, the pyrazole ring can engage in π–π stacking interactions with aromatic amino acid residues like tryptophan and phenylalanine in the target's binding pocket. nih.gov

Impact of Nitro Group and Carboxamide Functionality

The nitro group at the C4 position is a dominant feature of the molecule, exerting a powerful electron-withdrawing effect. researchgate.net This influences the electronic distribution across the entire pyrazole ring system. In many classes of therapeutic agents, the presence and specific positioning of a nitro group are essential for biological activity. Its removal or relocation frequently results in a significant decrease or complete loss of efficacy. nih.gov For instance, in a series of imidazole (B134444) derivatives, isomers with a 4-nitro group were found to be substantially more active than their 5-nitro counterparts. nih.gov The nitro group's electrophilic nature can also be a site for metabolic reduction, which can be a mechanism of action for certain antibacterial and anticancer drugs. nih.gov

The carboxamide functionality is equally critical, primarily serving as a versatile hydrogen bonding unit. It possesses both a hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature allows it to form strong and specific hydrogen bond networks with amino acid residues in a protein active site, such as glutamine or asparagine. nih.gov The structural rigidity and planarity of the carboxamide linker are also important. In studies of related pyrazolo[4,3-c]pyridines, replacing a flexible amide linkage with a more constrained one was a key optimization step, while removing the carbonyl oxygen from the linker entirely led to a significant drop in inhibitory activity, underscoring the importance of the amide bond itself. acs.org

Effects of Remote Substituents (e.g., Adamantyl Group Rigidity and Hydrophobicity)

To enhance binding affinity and modulate pharmacokinetic properties, remote substituents are often appended to the core structure, typically via the carboxamide nitrogen. The synthesis of N-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxamide illustrates this strategy, introducing a bulky, rigid, and highly hydrophobic adamantyl group. nih.gov The rationale for incorporating such a moiety is to exploit hydrophobic pockets within the target protein's binding site. nih.gov

The adamantyl group's cage-like structure provides conformational rigidity, which can reduce the entropic penalty upon binding, thereby improving binding affinity. Its significant hydrophobicity is designed to interact favorably with non-polar regions of a binding site. Studies on other pyrazole derivatives have shown that extending the molecule with hydrophobic chains, such as an n-butyl group, can lead to a dramatic increase in inhibitory activity by allowing the molecule to access deep hydrophobic regions of the binding site. nih.gov However, the size and shape of the substituent are critical, as unfavorable steric clashes can be detrimental to activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models help in understanding the key physicochemical properties that govern efficacy and in designing more potent molecules.

Analysis of Substituent Effects on Inhibitory Activity

While specific QSAR models for this compound are not extensively documented, studies on analogous pyrazole carboxamides provide valuable insights. A common finding in QSAR models for this class of compounds is the importance of electronic and steric factors. acs.org

Bulky Electron-Withdrawing Groups: The presence of the 4-nitro group aligns with findings from QSAR studies on other heterocyclic inhibitors, where bulky, electron-withdrawing substituents are often favorable for inhibitory activity. These groups can enhance binding through electronic interactions and by displacing water molecules from the active site.

Alkyl and Methoxy (B1213986) Groups: The effect of alkyl groups can be context-dependent. Small alkyl groups might be tolerated or even beneficial if they fit into small hydrophobic pockets. In one study, a 4-methyl substitution on a phenyl ring was well-tolerated, while in another, the introduction of a methoxy group was also found to be slightly beneficial. nih.gov

Polar Groups: The introduction of polar substituents can have a negative impact on activity. For example, a polar 4-cyano group on a phenyl ring was found to be detrimental to the inhibitory activity of a pyrazole derivative, likely due to desolvation penalties or unfavorable interactions within a hydrophobic pocket. nih.gov

The following table summarizes the general influence of different substituent types on the biological activity of pyrazole carboxamide derivatives, based on published QSAR principles.

Substituent TypeGeneral Influence on ActivityRationaleCitations
Electron-Withdrawing (e.g., NO₂, CF₃) Often FavorableEnhances electronic interactions, can increase acidity of neighboring protons for H-bonding. nih.govnih.govresearchgate.net
Small Alkyl (e.g., -CH₃) Generally Tolerated/Slightly FavorableCan fit into small hydrophobic pockets. nih.gov
Hydrophobic/Bulky (e.g., Adamantyl, n-butyl) Potentially FavorableExploits larger hydrophobic pockets in the target protein, can increase binding affinity. nih.govnih.gov
Polar (e.g., -CN, -COOH) Often DetrimentalCan introduce desolvation penalties if entering a hydrophobic pocket; replacing a key binding group with COOH can abolish activity. nih.govnih.gov
Halogens (e.g., -F, -Cl) Generally Tolerated/Slightly FavorableCan modulate lipophilicity and electronic properties, often well-tolerated. nih.gov
Hydrogen Bond Donors (e.g., Pyrazole N-H) CriticalEssential for anchoring the molecule in the active site through hydrogen bonding. nih.govnih.gov

Predictive Modeling for Biological Potency

Predictive modeling, an extension of QSAR, aims to forecast the biological potency of novel compounds before their synthesis. Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build 3D-QSAR models. For a series of antifungal pyrazole carboxamides, a CoMFA model was developed that showed good predictive ability. acs.org Such models generate contour maps that visualize regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would enhance or diminish biological activity.

For a molecule like this compound, a predictive model would likely highlight:

A sterically favorable region near substituents on the carboxamide nitrogen, provided they are hydrophobic.

An electrostatically negative-favored region around the pyrazole N-H, indicating its role as a hydrogen bond donor.

An electrostatically positive-favored region around the nitro group, reflecting its strong electron-withdrawing character.

Mechanistic Insights into Biological Interactions

Scientific exploration into the derivatives of this compound has offered valuable understanding of how this chemical scaffold can be tailored to interact with specific biological molecules, leading to potential therapeutic effects.

Interaction with Biological Targets (Enzymes, Receptors)

Although specific enzyme or receptor interaction data for this compound itself is scarce, its derivatives have been the subject of targeted studies. For instance, aminopyrazole derivatives synthesized from 4-nitro-1H-pyrazole-3-carboxylic acid have been evaluated as inhibitors of Trypanosoma brucei glycogen (B147801) synthase kinase 3 (TbGSK3), an enzyme considered a drug target for Human African Trypanosomiasis. nih.gov The core pyrazole structure is fundamental in designing compounds that can fit into the active sites of such enzymes. Further modifications on the pyrazole ring and the carboxamide group are crucial for enhancing potency and selectivity.

In other studies, various 1H-pyrazole-3-carboxamide derivatives have been synthesized and assessed for their inhibitory effects on enzymes like human carbonic anhydrase. The pyrazole moiety, with its nitrogen atoms, is capable of forming important hydrogen bonds within the active site of these enzymes, contributing to the inhibitory action.

DNA-Binding Interactions and DNA Damage Mechanisms

The potential for pyrazole derivatives to interact with DNA is an area of active investigation, suggesting a possible mechanism for anticancer activity beyond kinase inhibition. While direct DNA binding studies on this compound are not documented, research on other 1H-pyrazole-3-carboxamide derivatives has shown their ability to bind to the minor groove of DNA. This interaction can interfere with DNA's normal functions and potentially induce conformational changes.

For example, certain novel 1H-pyrazole-3-carboxamide derivatives have demonstrated the ability to cleave supercoiled plasmid DNA, indicating a mechanism of DNA damage. These findings suggest that the pyrazole-carboxamide scaffold can be a platform for developing agents that target DNA. The planar nature of the pyrazole ring is thought to facilitate intercalation or groove binding with the DNA double helix.

Kinase Inhibition Pathways

The pyrazole scaffold is a well-established framework in the design of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated against a range of kinases, revealing pathways for therapeutic intervention in diseases like cancer.

Aminopyrazole derivatives stemming from 4-nitro-1H-pyrazole-3-carboxylic acid have shown inhibitory activity against not only the target TbGSK3 but also off-target human kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β). nih.gov This highlights the potential for both targeted and multi-kinase inhibition.

Furthermore, extensive research on other 1H-pyrazole-3-carboxamide derivatives has demonstrated potent inhibitory activities against key kinases in cancer signaling pathways, including:

Fms-like tyrosine kinase 3 (FLT3) : A critical target in acute myeloid leukemia (AML).

Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) : Central regulators of the cell cycle.

Aurora Kinases : Essential for mitotic progression.

The general structure of these inhibitors often involves the pyrazole-carboxamide core, which serves as a scaffold for positioning various substituents that can form specific interactions with the ATP-binding pocket of these kinases, thereby blocking their activity.

Off-Target Effects and Polypharmacology in Drug Discovery

The study of derivatives of this compound provides a clear example of polypharmacology, where a single compound interacts with multiple targets. This can lead to both desired therapeutic outcomes and undesired side effects.

To assess the selectivity of aminopyrazole inhibitors derived from 4-nitro-1H-pyrazole-3-carboxylic acid, they have been screened against large panels of human protein kinases. nih.gov Some derivatives were found to be highly specific, inhibiting only a small number of kinases, while others displayed a broader inhibition profile. nih.gov For instance, one potent compound showed strong inhibition of TbGSK3 with good selectivity over the human homolog GSK3β and high selectivity against CDK2. nih.gov

Pharmacological and Biological Activity Profiling

Anti-inflammatory and Analgesic Potential

Pyrazole (B372694) derivatives have long been recognized for their anti-inflammatory and analgesic properties. globalresearchonline.net Some have been developed into commercially successful non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel pyrazole analogues continues to identify compounds with significant anti-inflammatory and analgesic effects, often comparable to or exceeding those of standard drugs like ibuprofen (B1674241) and celecoxib. nih.govdovepress.com

For instance, a study on newly synthesized pyrazole derivatives identified compounds N5 and N7 as promising anti-inflammatory and analgesic agents with the added benefit of low ulcerogenicity and nephrotoxicity. nih.gov Another study reported that a novel pyrazole derivative, FR140423, not only demonstrated potent anti-inflammatory effects, two- to three-fold more potent than indomethacin, but also exhibited a unique morphine-like analgesic effect. nih.gov This analgesic action was found to be mediated through mu-opioid receptors, as it was blocked by naloxone. nih.gov The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2, which is associated with a more favorable gastrointestinal side effect profile. nih.govnih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

Compound Activity Key Findings Reference
N5 and N7 Anti-inflammatory, Analgesic Promising activity with low ulcerogenicity and nephrotoxicity. nih.gov
FR140423 Anti-inflammatory, Analgesic 2-3 times more potent than indomethacin; exhibits morphine-like analgesic effects. nih.gov
IIIb and IIId Anti-inflammatory Showed very significant anti-inflammatory activity compared to standard drugs. globalresearchonline.net
IIIc, IIIe, IIIf Analgesic Possessed significant analgesic activity. globalresearchonline.net
5s and 5u Anti-inflammatory, Analgesic Exhibited potent anti-inflammatory and analgesic activity comparable to ibuprofen. dovepress.com
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) Anti-inflammatory Showed better anti-inflammatory activity when compared with diclofenac (B195802) sodium. nih.gov

Antimicrobial and Antibiotic Development Applications

The pyrazole scaffold is a key building block for a variety of biologically active compounds, including those with antimicrobial properties. researchgate.net Research has demonstrated that pyrazole derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govjapsonline.com

One study highlighted a derivative, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, which showed an antibacterial spectrum similar to nitrofurantoin (B1679001) but with lower inhibitory concentrations. nih.gov This compound was effective against experimental bacterial infections in mice. nih.gov Another investigation into novel pyrazole analogues found that compound 3 was highly active against the Gram-negative bacterium Escherichia coli, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis. nih.gov Furthermore, compound 2 from the same study displayed significant antifungal activity against Aspergillus niger. nih.gov The development of new pyrazole-based molecular hybrids continues to yield compounds with potent antibacterial, antifungal, and even antitubercular activities. japsonline.com

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound Activity Target Organism(s) Key Findings Reference
1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide Antibacterial Bacteria Similar spectrum to nitrofurantoin with lower inhibitory concentrations. nih.gov
Compound 3 Antibacterial Escherichia coli (Gram-negative) Exceedingly active with a MIC of 0.25 μg/mL. nih.gov
Compound 4 Antibacterial Streptococcus epidermidis (Gram-positive) Highly active with a MIC of 0.25 μg/mL. nih.gov
Compound 2 Antifungal Aspergillus niger Highly active with a MIC of 1 μg/mL. nih.gov
5i, 5k, 5a, 5j Antibacterial, Antifungal, Antitubercular Gram-positive and Gram-negative bacteria, fungal strains, Mycobacterium tuberculosis H37Rv Showed potent activity against various microbial strains. japsonline.com

Anticancer Activity Spectrum

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. researchgate.net Their mechanism of action often involves targeting various cellular processes crucial for cancer cell survival and proliferation.

Inhibition of Cancer Cell Proliferation

Numerous studies have synthesized and evaluated pyrazole derivatives for their ability to inhibit the growth of various cancer cell lines. researchgate.net These compounds have demonstrated the ability to interfere with multiple targets, including key enzymes and proteins involved in cell cycle regulation and signaling pathways, such as cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3). nih.govmdpi.com For instance, a series of novel 1H-pyrazole-3-carboxamide derivatives exhibited significant inhibition against HCT116 and HepG2 cancer cell lines. jst.go.jp The antiproliferative effects of these compounds suggest their potential as leads for the development of new anticancer drugs. nih.gov

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Research has shown that certain pyrazole derivatives can trigger apoptosis in cancer cells. One study demonstrated that novel 1H-pyrazole-3-carboxamide derivatives could interact with DNA, suggesting a potential mechanism for their antitumor effects. nih.gov Specifically, one compound, pym-5, showed a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA, indicating its potential to induce DNA damage and subsequently apoptosis. nih.gov Another study on pyrazole derivatives in triple-negative breast cancer cells revealed that the compound 3f induced apoptosis, which was accompanied by an increase in reactive oxygen species (ROS) and caspase 3 activity. waocp.org

Activity against Specific Cancer Cell Lines (e.g., HCT116, HepG2, MV4-11, MCF-7)

The anticancer activity of pyrazole derivatives has been evaluated against a panel of human cancer cell lines, demonstrating both broad-spectrum and selective inhibitory activity. researchgate.net For example, novel 1H-pyrazole-3-carboxamide derivatives showed significant inhibition against both HCT116 (colon cancer) and HepG2 (liver cancer) cell lines. jst.go.jp In another study, a pyrazole derivative, compound 3, displayed higher activity than a reference drug against HCT116, HepG2, and MCF-7 (breast cancer) cell lines, with IC50 values of 111.46 µM, 42.67 µM, and 44.90 µM, respectively. researchgate.net Furthermore, a series of 1H-pyrazole-3-carboxamide derivatives were designed to target acute myeloid leukemia (AML), with compound 8t showing a potent anti-proliferative effect on MV4-11 cells (IC50: 1.22 nM). mdpi.com Research has also identified pyrazole derivatives with cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov

Table 3: Anticancer Activity of Selected Pyrazole Derivatives Against Specific Cell Lines

Compound/Derivative Series Cell Line(s) IC50/Activity Key Findings Reference
Novel 1H-pyrazole-3-carboxamides HCT116, HepG2 Significant inhibition Exhibited in vitro pharmacological evaluation. jst.go.jp
Compound 3 HCT116, HepG2, MCF-7 111.46 µM, 42.67 µM, 44.90 µM Displayed higher activity than the reference drug. researchgate.net
Compound 8t MV4-11 1.22 nM Showed potent anti-proliferative effect. mdpi.com
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) MCF-7 11 µM Displayed the most potent inhibitory activity in its series. nih.gov
Compound 3f MDA-MB-468 14.97 µM (24h), 6.45 µM (48h) Induced dose and time-dependent cell toxicity. waocp.org

Antiviral Activity (e.g., Anti-plant virus, Anti-TMV)

Beyond their applications in human medicine, pyrazole derivatives have also shown promise as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). researchgate.netnih.gov TMV can cause significant economic losses in various crops. researchgate.net The search for new and effective antiviral compounds is critical for agriculture. researchgate.net

Research has led to the design and synthesis of novel pyrazole amide derivatives that target the TMV coat protein (TMV CP). nih.govnih.gov In one study, a series of these derivatives showed curative rates against TMV ranging from 22.6% to 86.5%. researchgate.net Notably, compound 3p from this series exhibited more potent biological activity against TMV than the commercial agent ningnanmycin. nih.govnih.gov The mechanism of action is believed to involve the pyrazole amide moiety binding tightly to the active sites of the TMV coat protein, thereby interfering with the virus's life cycle. nih.govnih.gov This highlights the potential of pyrazole-based compounds in the development of new agrochemicals. mdpi.com

Table 4: Antiviral Activity of Selected Pyrazole Derivatives Against Tobacco Mosaic Virus (TMV)

Compound/Derivative Series Virus Activity Key Findings Reference
Pyrazole amide derivatives (3a-3p) TMV Curative rates from 22.6% to 86.5% Compound 3p showed more potent activity than ningnanmycin. researchgate.netnih.gov

Pesticidal and Agrochemical Applications (e.g., Insecticidal, Fungicidal)

Pyrazole carboxamide derivatives are a cornerstone in the development of modern agrochemicals due to their potent biological effects. nih.gov They are integral to many commercial pesticides and are continuously explored for new applications.

Fungicidal Activity: A significant area of application for pyrazole carboxamides is in fungicides. nih.gov Many commercial fungicides, such as penthiopyrad, bixafen, and fluxapyroxad, are based on a pyrazole carboxamide structure and function by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. nih.govacs.org Research has focused on synthesizing novel derivatives to enhance efficacy and spectrum.

For instance, a series of novel 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives demonstrated excellent in vitro antifungal activities against several phytopathogenic fungi, with some compounds showing superior efficacy compared to the commercial fungicide fluopyram (B1672901) against Gibberella zeae. acs.org Another study synthesized new pyrazole-4-carboxamide derivatives, with compound 8c showing the highest mycelial inhibition against Colletotrichum gloeosporioides, a fungus responsible for significant crop losses. scielo.br Similarly, the introduction of an oxime ether fragment into pyrazole-4-carboxamide structures has yielded compounds with selective and potent inhibition of R. solani, surpassing the activity of the fungicide boscalid. acs.org

Fungicidal Activity of Select Pyrazole Carboxamide Derivatives

Compound Target Fungi EC50 Value (μg/mL) Reference
7ai (isoxazolol pyrazole carboxylate) R. solani 0.37 nih.gov
Y47 G. zeae 5.2 (mg/L) acs.org
Y48 G. zeae 6.5 (mg/L) acs.org
E1 (oxime ether derivative) R. solani 1.1 acs.org
6d (pyrazole–thiazole derivative) Rhizoctonia cerealis 5.11 proquest.com
6j (pyrazole–thiazole derivative) Rhizoctonia cerealis 8.14 proquest.com

Insecticidal Activity: The pyrazole carboxamide scaffold is also a key component in insecticides. digitellinc.com Research inspired by commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad (B1681338) has led to the development of novel pyrazole-5-carboxamides. nih.govacs.org Studies have shown that modifications, such as the inclusion of α-chloromethyl-N-benzyl groups, can result in high insecticidal activity against pests like the cotton bollworm (Helicoverpa armigera). nih.govacs.orgacs.org

The position of substituents on the pyrazole ring plays a crucial role in determining activity and selectivity. nih.gov For example, a change at the 4-position of the pyrazole ring can significantly alter the insecticidal and miticidal properties of the compounds. nih.govacs.org One study highlighted a compound, 4a-14 , which not only was effective against lepidopteran pests but also showed excellent activity against pests with piercing-sucking mouthparts, such as Aphis craccivora Koch. nih.gov

Insecticidal Activity of Select Pyrazole Carboxamide Derivatives

Compound Series / Specific Compound Target Pest Activity Noted Reference
α-chloromethyl-N-benzyl derivatives (Ij, Il) Cotton bollworm (H. armigera) 60% stomach activity at 5 mg/kg nih.govacs.org
4,5-dihydrooxazole derivative (IIe) Cotton bollworm (H. armigera) 60% stomach activity at 5 mg/kg nih.govacs.org
Compound Ie Bean aphid (A. craccivora) 100% foliar contact activity at 200 mg/kg nih.govacs.org
Compound IIi Spider mite (T. cinnabarinus) 95% miticidal and ovicidal activity at 200 mg/kg nih.govacs.org
Compound 4a-14 Piercing-sucking pests (A. craccivora) Excellent insecticidal activity nih.gov

Broader Pharmacological Properties of Pyrazole Carboxamides

Beyond agriculture, the pyrazole scaffold is a versatile platform for developing therapeutic agents targeting a wide array of diseases. nih.govnih.gov

While direct studies on pyrazole carboxamides for these specific activities are not prominent in the recent search results, related pyrazoline derivatives have shown potential. 2-Pyrazolines have been reported to possess both antipyretic and antiarrhythmic properties, suggesting that the broader pyrazole class of compounds is a candidate for such therapeutic applications. semanticscholar.org

The pyrazole nucleus is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS). nih.gov

Anticonvulsant Activity: A significant body of research highlights the anticonvulsant potential of pyrazole derivatives. nih.gov For example, a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated for their antiepileptic activity. nih.govresearchgate.net Compound 4c in this series was identified as the most active, providing significant protection against minimal clonic seizures without neurotoxicity. nih.govresearchgate.net Another compound, 4f , showed protective effects in the maximal electroshock (MES) seizure model. nih.govresearchgate.net

Substituted 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives have also been found to be protective against MES-induced seizures. semanticscholar.org The type and position of substituents on the aryl groups were found to play a critical role in their anticonvulsant efficacy. semanticscholar.org Further studies on pyrazolyl semicarbazones identified compound 6k as a highly promising anticonvulsant with a wide safety margin, superior to some existing drugs like valproate. ingentaconnect.com These findings underscore the potential of pyrazole derivatives as a source of novel antiepileptic drugs. nih.gov

Anticonvulsant Activity of Select Pyrazole Derivatives

Compound Seizure Model Activity Noted Reference
4c (indeno[1,2-c]pyrazole-2-carboxamide derivative) Minimal Clonic Seizure (6 Hz) 75% protection (0.25-2.0 h) at 100 mg/kg nih.govresearchgate.net
4f (indeno[1,2-c]pyrazole-2-carboxamide derivative) Maximal Electroshock (MES) & scMET Protection at 300 mg/kg nih.govresearchgate.net
4d-4e, 4j-4k, 4m-4t (pyrazoline-1-carboxamide derivatives) Maximal Electroshock (MES) Protective at 30 mg/kg semanticscholar.org
6k (pyrazolyl semicarbazone) sc-PTZ ED50 value of 20.4 mg/kg ingentaconnect.com
Compound 7h MES & sc-PTZ Significant anticonvulsive activity nih.gov

Other CNS Activities: In addition to anticonvulsant effects, various pyrazoline derivatives have been reported to exhibit tranquilizing and psychoanaleptic (mood-elevating) activities, highlighting the broad potential of this chemical class to modulate CNS functions. semanticscholar.org

Monoamine Oxidase (MAO) Inhibition: Pyrazole and its derivatives are recognized as potent inhibitors of monoamine oxidase (MAO), enzymes crucial for regulating neurotransmitter levels in the brain. nih.gov Inhibition of MAO is a key therapeutic strategy for neuropsychiatric disorders like depression and Parkinson's disease. nih.govmdpi.com Halogenated pyrazolines have shown potent and selective inhibition of MAO-B, the isoform targeted in Parkinson's disease treatment. nih.gov Studies on pyrazoline carboxylates also identified selective and reversible inhibitors of MAO-B. vensel.org The structure-activity relationship indicates that substitutions at the 3rd and 5th positions of the pyrazoline ring with aryl groups favor MAO-B inhibition. nih.gov

Antidiabetic Activity: Pyrazole-containing compounds have emerged as promising agents for managing diabetes mellitus. researchgate.net They can act through various mechanisms, including the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. mdpi.comnih.gov A recent study on acyl pyrazole sulfonamides identified compounds with significantly more potent α-glucosidase inhibition than the standard drug, acarbose. frontiersin.org Pyrazole-based Schiff bases have also demonstrated notable inhibitory effects on both α-amylase and α-glucosidase. mdpi.com The versatility of the pyrazole scaffold allows it to act as an activator or inhibitor for various targets in diabetic drug design, including dipeptidyl peptidase-4 (DPP-4) and as agonists at peroxisome proliferator-activated receptors (PPARs). researchgate.netnih.gov

A novel therapeutic application for pyrazole derivatives is the stimulation of endogenous erythropoietin (EPO) production for the treatment of anemia. nih.gov EPO is the primary hormone regulating red blood cell formation. nih.gov This effect is achieved by inhibiting HIF prolyl 4-hydroxylase (PHD) enzymes. nih.gov These enzymes regulate the levels of hypoxia-inducible factor (HIF), a transcription factor that, under low oxygen conditions, stimulates the expression of genes like EPO. nih.govresearchgate.net

Certain benzimidazole-2-pyrazole carboxylates have been discovered as potent PHD2 inhibitors. nih.gov By inhibiting PHD, these compounds stabilize HIF, leading to increased EPO secretion. nih.govresearchgate.net This mechanism offers an oral treatment alternative for anemia, particularly in patients with chronic kidney disease. researchgate.net

Neuroprotection: The pyrazole scaffold is associated with significant neuroprotective properties. nih.govresearchgate.net Derivatives have been shown to protect neurons from toxicity in various in vitro models. nih.gov For example, Edaravone, a pyrazolone (B3327878) derivative, functions as a free radical scavenger and is used for its neuroprotective effects. nih.gov Other pyrazole derivatives have demonstrated the ability to reduce oxidative stress and inflammation in the brain, which are key factors in neurodegenerative diseases. nih.govnih.gov Thiazole-carboxamide derivatives, which share structural similarities, have been investigated as potential neuroprotective agents by modulating AMPA receptors, which are involved in excitotoxicity. mdpi.com

Hypoxia-Related Disorder Mitigation: The role of pyrazole carboxamides in modulating the hypoxia-inducible factor (HIF) pathway extends beyond anemia treatment to potential applications in cancer therapy. nih.gov HIF-1 is a key factor that allows tumor cells to survive and proliferate in low-oxygen environments. nih.gov Researchers have identified 1-ethylpyrazole-3-carboxamide derivatives as inhibitors of the HIF-1 signaling pathway. nih.gov By suppressing HIF-1 mediated responses, these compounds can inhibit tumor cell migration and the expression of hypoxia-related genes, making them promising candidates for developing new anti-cancer drugs. nih.gov Furthermore, pyrazole-containing compounds have been developed to inhibit carbonic anhydrases IX and XII, enzymes that are upregulated in hypoxic tumors and contribute to chemotherapy resistance. acs.org

Computational Chemistry and Cheminformatics in Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and elucidating the binding mechanism of drug candidates.

Research on 1H-pyrazole-3-carboxamide derivatives has utilized molecular docking to explore their interactions with various biological macromolecules. jst.go.jpnih.gov For instance, studies have investigated the DNA-binding potential of novel 1H-pyrazole-3-carboxamide compounds. jst.go.jp In these simulations, the pyrazole (B372694) derivatives were docked into the minor groove of a DNA duplex. The analysis focuses on how the molecule fits within the groove and the nature of its interactions with the DNA base pairs. jst.go.jp

The binding energy, calculated from these simulations, provides a quantitative measure of the binding affinity. One such derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), was predicted to have a high binding affinity, which was later confirmed experimentally. jst.go.jpnih.gov The docking model revealed that the molecule's chain-like shape, facilitated by amide bonds, allows it to stretch along the DNA minor groove, maximizing its interaction. jst.go.jp

In other studies, derivatives have been docked against enzyme targets. A related compound, 4-nitro-N-1H-pyrazol-3-ylbenzamide, was evaluated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), with docking studies performed against multiple crystal structures of the enzyme (PDB IDs: 6LU7, 6W9C, and 6WQF) to assess its inhibitory activity. nih.gov

Table 1: Example of Molecular Docking Findings for a 1H-Pyrazole-3-carboxamide Derivative

Compound Target Predicted Binding Mode Key Interactions Predicted Binding Affinity (K)

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazole derivatives to calculate a range of molecular properties that explain their reactivity, stability, and spectroscopic characteristics. jcsp.org.pkeurasianjournals.com

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

For 4-Nitro-1H-pyrazole-3-carboxamide, the MESP map would typically show:

Negative Regions: Concentrated around the oxygen atoms of the nitro group and the carbonyl group, indicating these are the most likely sites for electrophilic interactions.

Positive Regions: Located around the hydrogen atoms of the amide (NH) and the pyrazole (NH) groups, suggesting these are favorable sites for nucleophilic attack.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for receptor binding.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. wikipedia.orgnumberanalytics.com

HOMO: Represents the ability to donate an electron and is associated with nucleophilic character. nih.govlibretexts.org Its energy level is related to the ionization potential.

LUMO: Represents the ability to accept an electron and is associated with electrophilic character. nih.govlibretexts.org Its energy level is linked to the electron affinity.

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to undergo an electronic transition. nih.gov In pyrazole derivatives, the HOMO is often delocalized across the pyrazole and phenyl rings, while the LUMO may be localized on specific moieties, influencing the charge transfer properties within the molecule. jcsp.org.pk

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole-Carboxamide Derivatives

Derivative EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Derivative A jcsp.org.pk -5.44 -1.21 4.23
Derivative B jcsp.org.pk -5.56 -1.24 4.32

Note: These values are for illustrative purposes based on related pyrazole-carboxamide compounds.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals. nih.govresearchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance.

In pyrazole-carboxamide structures, significant stabilization energies are often observed due to interactions such as:

The delocalization of lone pair (LP) electrons from nitrogen or oxygen atoms to the antibonding orbitals (π* or σ*) of adjacent bonds.

Interactions between the π orbitals of the pyrazole ring and the π* orbitals of the carboxamide or nitro groups.

Table 3: Example of NBO Donor-Acceptor Interactions in a Pyrazole Derivative

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N13) nih.gov σ*(C7-N11) nih.gov > 20

Note: Data is based on a representative pyrazole derivative to illustrate the concept.

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of molecules. Organic materials with large NLO responses are of interest for applications in optoelectronics and telecommunications. nih.govjhuapl.edu Strong NLO properties typically arise in molecules that possess a combination of a π-conjugated system and electron-donating and electron-accepting groups, leading to a large change in dipole moment upon excitation. nih.gov

The structure of this compound, featuring a π-conjugated pyrazole ring, a strong electron-accepting nitro group, and a carboxamide group, suggests it may possess NLO properties. nih.gov DFT calculations can predict key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of second-order NLO activity. The presence of the nitro group is known to significantly enhance the NLO response in organic chromophores due to its strong electron-withdrawing nature. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for understanding the stability of a potential drug molecule when it binds to its biological target, typically a protein. By simulating the dynamic behavior of the ligand-protein complex, researchers can assess the durability of the interaction and identify key residues involved in maintaining the bound state.

While direct MD simulation studies on this compound are not extensively published, research on closely related analogs provides a clear blueprint for its computational analysis. For instance, a study on the derivative 4-nitro-N-1H-pyrazol-3-ylbenzamide utilized MD simulations to investigate its stability when docked with the main protease of the SARS-CoV-2 virus. nih.gov Such simulations track parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable RMSD value suggests that the ligand remains securely in the binding pocket. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight which parts of the protein and ligand are flexible and which are stable, providing insights into the binding dynamics. ajchem-a.comrsc.org These simulations are crucial for validating docking results and confirming that the predicted binding is likely to be stable in a dynamic biological environment. ajchem-a.com

ADME-Toxicity (ADMET) and Drug-likeness Predictions

Before a compound can be considered a viable drug candidate, its "drug-likeness" and pharmacokinetic profile must be evaluated. ADMET studies predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These predictions are vital for weeding out compounds that are likely to fail in later stages of development due to poor bioavailability or unacceptable toxicity.

One of the most common filters for drug-likeness is Lipinski's Rule of Five. This rule establishes a set of simple physicochemical parameters that are common among orally active drugs. A compound is generally considered to have good oral bioavailability if it meets most of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Computational tools can readily predict these properties. For the parent structure, 4-Nitro-1H-pyrazole-3-carboxylic acid, the data available in public databases like PubChem can be used to assess these parameters. nih.gov A computational study of the related derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, confirmed that it adheres to Lipinski's rule of five, suggesting it possesses favorable drug-like properties. nih.gov

Table 1: Predicted Physicochemical Properties Relevant to Lipinski's Rule (Note: Data for the exact target compound is inferred from its parent acid and related analogs.)

PropertyValue (for 4-Nitro-1H-pyrazole-3-carboxylic acid)Lipinski's RuleCompliance
Molecular Weight157.08 g/mol nih.gov≤ 500Yes
XLogP3-0.1 nih.gov≤ 5Yes
Hydrogen Bond Donors2 (from -COOH and pyrazole -NH) nih.gov≤ 5Yes
Hydrogen Bond Acceptors5 (from nitro and carboxyl groups) nih.gov≤ 10Yes

Beyond simple rules like Lipinski's, more sophisticated computational models are used to predict a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.

Pharmacokinetics (PK): In silico models can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. Studies on pyrazole-carboxamide derivatives have shown that these compounds can be designed to have good predicted pharmacokinetic properties. nih.govnih.gov These predictions help researchers prioritize which compounds to synthesize and test in vitro.

Pharmacodynamics (PD): The potential biological effect of a compound is often first explored through molecular docking, which predicts how a molecule might bind to a specific disease-related target. The pyrazole-carboxamide scaffold is a versatile core structure found in molecules designed as inhibitors for various protein targets. For example, derivatives have been designed and synthesized as potent inhibitors of carbonic anhydrase nih.gov and various protein kinases, such as FLT3 and CDKs, which are important targets in cancer therapy. nih.gov These computational predictions of pharmacodynamic activity are essential for guiding the design of new, more potent, and selective compounds.

Cheminformatics Database Utilization in Research Workflow

Cheminformatics databases are essential tools in modern chemical research. They serve as vast, organized repositories of chemical information that researchers can access to inform their work. Public databases like PubChem and commercial catalogs are integral to the research workflow. nih.govbldpharm.com

When a researcher is interested in a compound like this compound, these databases are often the first stop. A search for the compound or its synthetic precursors, such as 4-Nitro-1H-pyrazole-3-carboxylic acid, provides a wealth of information. nih.gov This includes:

Structural Information: 2D structures, 3D conformers, and standard identifiers like IUPAC names, SMILES strings, and InChI keys. nih.govnih.gov

Computed Properties: A wide range of predicted physicochemical properties, including molecular weight, LogP, and the parameters for Lipinski's rule analysis. nih.govnih.gov

Literature and Patent Links: Cross-references to scientific articles and patents where the compound is mentioned, allowing researchers to quickly find existing knowledge. nih.govnih.gov

Related Compounds: Links to structurally similar compounds, which can provide ideas for analog synthesis and structure-activity relationship (SAR) studies. nih.gov

This readily available data allows researchers to quickly assess a compound's properties, understand its synthetic accessibility, and place it within the context of existing scientific literature, thereby accelerating the pace of discovery.

Table 2: Example of Information Available in a Cheminformatics Database (PubChem)

Data TypeExample for 4-Nitro-1H-pyrazole-3-carboxylic acid nih.gov
IUPAC Name4-nitro-1H-pyrazole-5-carboxylic acid
Molecular FormulaC4H3N3O4
InChIKeyZMAXXOYJWZZQBK-UHFFFAOYSA-N
SMILESC1=NNC(=C1N+[O-])C(=O)O
Monoisotopic Mass157.01235559 Da
Literature ReferencesLinks to articles in PubChem, Springer Nature, etc.

Advanced Spectroscopic and Structural Elucidation Methodologies

Electronic Absorption Spectroscopy for DNA Interaction Studies

Electronic absorption (UV-Vis) spectroscopy is a key method for investigating the interactions between small molecules and biological macromolecules like DNA. Changes in the absorption spectrum of a compound upon addition of DNA can indicate the formation of a complex and provide insights into the binding mode.

For novel 1H-pyrazole-3-carboxamide derivatives, electronic absorption spectroscopy has been employed to determine their binding ability to calf thymus DNA (CT-DNA). nih.gov The study observed changes in the absorption spectra of the pyrazole (B372694) compounds upon titration with DNA, which is consistent with the formation of a compound-DNA complex. nih.gov The binding affinity, quantified by the binding constant (K), can be calculated from these spectral changes. For example, one such derivative, pym-5, exhibited a high DNA-binding affinity with a K value of 1.06×10(5) M(-1). nih.gov This suggests a strong interaction between the pyrazole derivative and DNA.

Fluorescence Spectroscopy for Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of molecules to DNA. It often involves a competitive binding assay with a fluorescent probe, such as ethidium (B1194527) bromide (EB), which is known to intercalate into DNA and exhibit enhanced fluorescence.

When a test compound is introduced, it may displace the EB from the DNA, leading to a decrease in the fluorescence intensity of the EB-DNA complex. This quenching of fluorescence indicates that the compound is binding to DNA and can provide information about the binding mechanism. For instance, a study on 1H-pyrazole-3-carboxamide derivatives showed that one compound, pym-5, caused a significant decrease (more than 50%) in the fluorescence emission of the EB-CT-DNA complex. nih.gov This strong quenching effect suggests that pym-5 can effectively displace EB from DNA, indicating a strong interaction that could involve intercalation or other modes that significantly alter the DNA conformation. nih.gov

Viscosity Measurements for DNA Binding Verification

Viscosity measurements provide strong evidence for the mode of binding of a small molecule to DNA. Intercalating molecules, which insert themselves between the base pairs of the DNA double helix, cause the DNA to lengthen and become more rigid, leading to a significant increase in the viscosity of the DNA solution. In contrast, groove binders or electrostatic interactors typically cause a much smaller change, or even a decrease, in viscosity.

The binding of novel 1H-pyrazole-3-carboxamide derivatives to DNA has been further verified using viscosity measurements. nih.gov These measurements help to distinguish between different binding modes, such as intercalation or groove binding. An increase in the relative viscosity of the DNA solution upon addition of the compound is a classic sign of intercalation. This technique, used in conjunction with spectroscopic methods, provides a more complete picture of the compound-DNA interaction.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman, VCD) for Molecular Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, functional groups, and intermolecular interactions like hydrogen bonding.

FT-IR and FT-Raman Spectroscopy:

FT-IR and FT-Raman spectra of pyrazole derivatives have been extensively studied. nih.govmdpi.com The positions and intensities of the vibrational bands can be used to identify characteristic functional groups. For example, the N-H stretching vibration in pyrazoles is particularly sensitive to hydrogen bonding. mdpi.com In the absence of hydrogen bonding (in the gas phase or in dilute solutions), the N-H stretch appears at a higher frequency (around 3400–3500 cm⁻¹). mdpi.com In the solid state, where hydrogen bonding is prevalent, this band shifts to lower frequencies (2600–3200 cm⁻¹) and often becomes broad due to Fermi resonance interactions. mdpi.com

The FT-IR spectrum of 4-Nitro-1H-pyrazole-3-carboxylic acid has been recorded using both KBr pellet and ATR techniques. nih.gov Similarly, the FT-Raman spectrum has been obtained, providing complementary vibrational information. nih.gov These spectra are crucial for confirming the presence of functional groups and for studying the effects of substituents and intermolecular interactions.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution. For pyrazole derivatives that are chiral, VCD can provide detailed structural information that is not accessible through conventional vibrational spectroscopy. Studies on chiral pyrazole derivatives, such as (4S,7R)-campho[2,3-c]pyrazole, have demonstrated the utility of VCD in analyzing their secondary structure and identifying different rotamers in solution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a pyrazole derivative provides information on the number of different types of protons, their chemical shifts, and their coupling patterns. For example, in the ¹H NMR spectrum of 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the signals for the pyrazole protons appear as singlets at δ 8.35 and 8.08 ppm. rsc.org The chemical shifts of the pyrazole ring protons are influenced by the nature and position of the substituents.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and can be used to distinguish between different isomers. researchgate.net For instance, the chemical shifts of the carbon atoms in 4-nitropyrazole derivatives differ significantly from those of 3-nitro- and 5-nitropyrazole derivatives. researchgate.net The ¹³C NMR spectrum of 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole shows signals for the pyrazole carbons at δ 135.6 and 127.1 ppm. rsc.org

The following table summarizes representative NMR data for a related compound, 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, in CDCl₃. rsc.org

NucleusChemical Shift (ppm)
¹H8.35 (s, 1H, 5-H-pz), 8.08 (s, 1H, 3-H-pz)
¹³C135.6, 127.1

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Molecular Ion:

The mass spectrum of a compound typically shows a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. For 4-Nitro-1H-pyrazole-3-carboxamide, the predicted monoisotopic mass is 156.02834 Da. uni.lu High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, which can be used to confirm the elemental composition of the molecule. For example, the HRMS (ESI-TOF) of 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole showed an [M + Na]⁺ ion at m/z 220.0711, which is very close to the calculated value of 220.0692. rsc.org

Fragmentation Analysis:

The fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information. The fragmentation of pyrazoles is influenced by the nature and position of the substituents. researchgate.net For nitro-substituted pyrazoles, common fragmentation pathways involve the loss of the nitro group (NO₂) or related species. researchgate.net The fragmentation of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole shows distinct differences, which can be used to distinguish between these isomers. researchgate.net The analysis of fragmentation patterns of nitro-fatty acids also reveals complex rearrangements and the formation of characteristic product ions. nih.gov

The following table shows the predicted collision cross section (CCS) values for different adducts of 4-Nitro-1H-pyrazole-5-carboxamide, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺157.03562125.2
[M+Na]⁺179.01756132.8
[M-H]⁻155.02106125.2
[M+NH₄]⁺174.06216142.9
[M+K]⁺194.99150127.4

Synthesis and Characterization of Novel 4 Nitro 1h Pyrazole 3 Carboxamide Derivatives

Structural Diversity through Substitution at Pyrazole (B372694) Ring Positions

The pyrazole ring is an electron-rich heterocyclic system, but the presence of a pyridine-type nitrogen atom and a nitro group deactivates the ring towards electrophilic substitution. researchgate.net However, this deactivation does not preclude extensive structural modification. The synthesis of derivatives of 4-nitro-1H-pyrazole-3-carboxamide leverages the reactivity of different positions on the pyrazole core.

Conventional methods for achieving structural diversity include creating C–N and C–C bonds through cross-coupling reactions. jst.go.jp The nitrogen atoms of the pyrazole ring, particularly the N1 position, are common sites for substitution. Alkylation, arylation, and acylation at this position are primary strategies to introduce structural variety. For instance, N-alkylation can be achieved using various alkyl halides. researchgate.net

The substituent on the carboxamide nitrogen (the N-substituent) is another key point of diversification. The parent 4-nitro-1H-pyrazole-3-carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with a wide range of amines to form N-substituted carboxamides. mdpi.com This approach allows for the introduction of aliphatic, aromatic, and heterocyclic groups at this position.

Furthermore, while the C4 position is occupied by the nitro group, modifications at the C3 and C5 positions (if unsubstituted) can also be explored, although this is less common for this specific scaffold. The synthesis often begins with a pre-substituted pyrazole, which is then nitrated. researchgate.net The choice of the initial pyrazole building block dictates the substitution pattern at positions other than C4.

Introduction of Diverse Moiety Attachments

The development of novel this compound derivatives is characterized by the attachment of a wide variety of chemical moieties to the core structure. These attachments are designed to systematically explore the chemical space and generate compounds with unique properties.

At the N1 Position:

Alkyl Groups: Simple alkyl chains (e.g., methyl, ethyl) are commonly introduced. researchgate.netsigmaaldrich.com Functionalized alkyl groups, such as fluoroethyl, can also be attached to introduce specific properties. nih.gov

Aryl and Benzyl (B1604629) Groups: Phenyl or substituted benzyl groups can be linked to the N1 position, introducing larger, rigid structures. uni.lu

At the Carboxamide Nitrogen:

Cyclic and Acyclic Aliphatic Groups: Groups like cyclohexyl are incorporated to add lipophilicity and conformational rigidity. epa.gov

Aromatic and Heterocyclic Groups: Phenyl, substituted phenyl, and various heterocyclic rings are frequently attached. This is a common strategy to create complex molecular architectures. nih.gov For example, moieties like 4-((4-methylpiperazin-1-yl)methyl)phenyl have been successfully introduced. nih.gov

Complex Fragments: More elaborate structures, such as other heterocyclic systems (e.g., adamantyl-pyrazole), can be linked via the carboxamide bond, creating intricate, multi-component molecules.

The synthesis strategies often involve multi-step processes. For instance, the synthesis of sildenafil (B151) precursors involves the initial preparation of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which is then nitrated. researchgate.net This nitrated acid is subsequently converted to the carboxamide. researchgate.net This step-by-step approach allows for the controlled introduction of desired moieties at specific positions.

Research on Specific Substituted Analogues

To illustrate the synthetic principles described above, this section details the synthesis and characterization of specific derivatives of this compound.

N-Cyclohexyl-4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxamide

The synthesis of this derivative involves a multi-step sequence starting from a suitably substituted pyrazole. The general approach for creating such N-substituted pyrazole carboxamides is well-established.

Synthesis Pathway:

Preparation of the Pyrazole Core: The synthesis would begin with the construction of the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid scaffold.

Nitration: The pyrazole ring is then subjected to nitration to introduce the nitro group at the C4 position. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid and can be highly exothermic. researchgate.net

Amide Formation: The resulting 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is activated, commonly by conversion to its acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com The activated acyl chloride is then reacted with cyclohexylamine (B46788) to yield the final product, N-cyclohexyl-4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Characterization: The final compound would be characterized using standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula, while NMR spectroscopy (¹H and ¹³C) would elucidate the structure and confirm the connectivity of the cyclohexyl, methyl, and pyrazole moieties.

PropertyData
Molecular Formula C₁₂H₁₈N₄O₃
Molecular Weight 266.29 g/mol
General Class N-substituted pyrazole carboxamide

N-(4-chlorobenzyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

This compound features an ethyl group at the N1 position and a 4-chlorobenzyl group on the carboxamide nitrogen.

Synthesis Pathway:

Synthesis of the Carboxylic Acid: The precursor, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, is synthesized first. sigmaaldrich.com This involves the cyclization reaction to form the 1-ethyl-pyrazole ring followed by nitration.

Amide Coupling: The carboxylic acid is then coupled with 4-chlorobenzylamine. This is typically achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with the amine. The precursor 1-[(4-chlorophenyl)methyl]-4-nitropyrazole is a known compound, indicating the stability of this substitution pattern. uni.lu

Characterization: Characterization would involve HRMS to confirm the elemental composition and NMR spectroscopy to verify the presence and positions of the ethyl group, the 4-chlorobenzyl moiety, and the pyrazole protons.

PropertyData
Molecular Formula C₁₃H₁₃ClN₄O₃
Molecular Weight 308.72 g/mol
Precursor CAS 401906-11-4 (for 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid) sigmaaldrich.com
General Class N-substituted pyrazole carboxamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

This is a complex derivative featuring a pyrazole substituent on the carboxamide nitrogen, which itself is substituted with a bulky adamantyl group.

Synthesis Pathway: This synthesis requires the preparation of two key intermediates.

Intermediate 1 (Acid Chloride): 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid sigmaaldrich.com is synthesized and converted to its acyl chloride as described previously.

Intermediate 2 (Amino-pyrazole): The second intermediate is 3-amino-1-(1-adamantyl)-1H-pyrazole. This would be prepared by reacting 1-adamantylhydrazine (B2762815) with a suitable three-carbon synthon, such as a β-ketonitrile, to form the substituted aminopyrazole.

Final Coupling: The two intermediates, 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride and 3-amino-1-(1-adamantyl)-1H-pyrazole, are then reacted together in the presence of a base to form the final amide bond.

Characterization: Due to its complexity, extensive 2D NMR techniques (like COSY and HMBC) would be required to unambiguously assign all proton and carbon signals and confirm the linkage between the two pyrazole rings. HRMS would be critical to verify the molecular formula.

PropertyData
Molecular Formula C₂₂H₂₅N₇O₃
Molecular Weight 435.48 g/mol
General Class Bis-pyrazole derivative

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide

This derivative incorporates a fluoroethyl group at the N1 position, a modification often used in medicinal chemistry to alter metabolic stability and binding properties.

Synthesis Pathway:

N-Alkylation and Nitration: One possible route involves the N-alkylation of pyrazole-3-carboxamide with 1-fluoro-2-iodoethane (B1294473) or a similar electrophile, followed by nitration of the C4 position.

Ring Formation: An alternative and often more controlled route would start with (2-fluoroethyl)hydrazine. This hydrazine (B178648) would be reacted with a synthon for the rest of the pyrazole ring that already contains the carboxamide (or a precursor like a cyano group), followed by nitration.

Characterization: The structure is confirmed by standard methods. The presence of fluorine would be confirmed by ¹⁹F NMR, in addition to ¹H and ¹³C NMR. Mass spectrometry would provide the exact mass. nih.gov

PropertyData
Molecular Formula C₆H₇FN₄O₃ nih.gov
Molecular Weight 202.14 g/mol nih.gov
PubChem CID 122169306 nih.gov
General Class N-alkylated pyrazole carboxamide

N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamidenih.gov

The synthesis of N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a multi-step process that begins with the formation of a pyrazole ring, followed by nitration and amidation. While specific details for the direct synthesis of N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide are not extensively documented in the provided results, the synthesis of related structures, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, offers insight into the probable synthetic route. researchgate.net

The general approach likely involves the initial synthesis of a 1-methyl-pyrazole-3-carboxylic acid derivative. This precursor would then undergo nitration, a critical step that introduces the nitro group onto the pyrazole ring, typically at the 4-position. researchgate.net This reaction is often carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, and it is a highly exothermic process requiring careful temperature control. researchgate.net Following nitration, the carboxylic acid is converted to a carboxamide. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride, followed by reaction with methylamine (B109427) to yield the final N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide.

4-Nitro-1H-pyrazole-3-carboxylic Acid as Precursor in Derivative Synthesismdpi.comrsc.orgnih.gov

4-Nitro-1H-pyrazole-3-carboxylic acid is a crucial precursor for the synthesis of a variety of pyrazole derivatives. oakwoodchemical.comresearchgate.netevitachem.com Its structure, featuring a reactive carboxylic acid group and an electron-withdrawing nitro group, makes it a versatile building block. oakwoodchemical.com The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, allowing for the introduction of diverse substituents. nih.govevitachem.com

For instance, the synthesis of pyrazole-carboxamides bearing a sulfonamide moiety has been reported starting from a pyrazole-3-carboxylic acid derivative. nih.gov The process involves converting the carboxylic acid to an acid chloride, which is then reacted with various sulfonamides. nih.gov This highlights the utility of 4-nitro-1H-pyrazole-3-carboxylic acid as a scaffold for creating libraries of compounds with potential biological activities. The presence of the nitro group also influences the reactivity of the pyrazole ring, making it susceptible to nucleophilic substitution reactions. olemiss.edu

Compound NameCAS NumberMolecular FormulaUse
4-Nitro-1H-pyrazole-3-carboxylic acid5334-40-7C4H3N3O4Precursor in derivative synthesis oakwoodchemical.comresearchgate.net

3-Fluoro-4-nitro-1H-pyrazole as Synthetic Intermediatenih.gov

3-Fluoro-4-nitro-1H-pyrazole is a valuable synthetic intermediate used in the development of pharmaceuticals and agrochemicals. olemiss.edu The presence of both a fluorine atom and a nitro group significantly influences the compound's chemical properties and reactivity. olemiss.edu The electron-withdrawing nature of these groups enhances the electrophilicity of the pyrazole ring, facilitating various chemical transformations. olemiss.edu

This intermediate can undergo several types of reactions:

Nucleophilic Substitution: The nitro group makes the pyrazole ring susceptible to attack by nucleophiles, allowing for the synthesis of more complex derivatives. olemiss.edu

Reduction: The nitro group can be reduced to an amine, providing a pathway to a different class of pyrazole derivatives with potentially enhanced biological activity. olemiss.edu

Condensation Reactions: It can react with amines and other nucleophiles to form a wide range of pyrazole derivatives, which are useful in drug discovery. olemiss.edu

The synthesis of fluorinated pyrazoles is an area of active research, as the incorporation of fluorine can lead to improved metabolic stability and target protein binding in drug candidates. nih.gov

Compound NameAppearanceSolubilityReactivity
3-Fluoro-4-nitro-1H-pyrazoleTypically a yellow crystalline solidSoluble in polar organic solvents like methanol (B129727) and dimethyl sulfoxideReacts readily with nucleophiles olemiss.edu

Pyrazolo[3,4-f]indazole-4,8-diones and Related Fused Systemsresearchgate.net

The synthesis of fused heterocyclic systems containing a pyrazole ring, such as pyrazolo[3,4-f]indazole-4,8-diones, is an important area of research due to the diverse biological activities exhibited by these compounds. researchgate.net The synthesis of such systems often involves the annulation of a second ring onto a pre-existing pyrazole core.

One common strategy for constructing pyrazolo[3,4-d]pyrimidines, a related fused system, involves the reaction of a functionalized pyrazole with a suitable cyclizing agent. For example, new pyrazolo[3,4-d]pyrimidines have been synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents. researchgate.net Another approach involves the multicomponent reaction of 5-aminopyrazolone, dimedone, and an aromatic aldehyde to form pyrazolo[3,4-b]quinoline derivatives. researchgate.net These methods highlight the versatility of pyrazole derivatives in constructing complex, fused heterocyclic structures.

4-Formyl Pyrazole Derivatives with Pharmacological Relevancenih.gov

4-Formyl pyrazole derivatives are significant compounds in medicinal chemistry, often serving as key intermediates for the synthesis of various pharmacologically active molecules. mdpi.comchemmethod.comigmpublication.org The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group at the 4-position of the pyrazole ring. chemmethod.com This reaction typically involves treating a hydrazone with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). igmpublication.org

The resulting 4-formyl pyrazoles can be further modified through various chemical transformations of the aldehyde group, leading to a wide array of derivatives with potential therapeutic applications. For instance, new 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes have been synthesized and shown to possess antimicrobial activity. igmpublication.org Similarly, other studies have reported the synthesis of 4-formyl pyrazole derivatives with antibacterial and antifungal properties. The ability to synthesize and functionalize 4-formyl pyrazoles is crucial for the development of new therapeutic agents. mdpi.comrsc.org

Synthetic MethodReagentsProduct
Vilsmeier-Haack reactionHydrazone, POCl3, DMF4-Formyl pyrazole derivative igmpublication.org

Future Research Directions and Therapeutic Potential

Development of Highly Potent and Selective Therapeutic Agents

The core structure of 4-Nitro-1H-pyrazole-3-carboxamide serves as a valuable starting point for the synthesis of more potent and selective therapeutic agents. mdpi.com By modifying the structure of existing potent inhibitors, researchers have successfully designed and synthesized novel 1H-pyrazole-3-carboxamide derivatives with significantly enhanced activity. mdpi.comnih.gov

For instance, structural optimization of the Fms-like receptor tyrosine kinase 3 (FLT3) inhibitor, FN-1501, led to the development of compound 8t, which exhibited substantially stronger activity against FLT3 and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). mdpi.comresearchgate.net This highlights the potential of targeted modifications to the this compound backbone to yield compounds with superior therapeutic efficacy. mdpi.comnih.gov

A key strategy in enhancing potency and selectivity involves the strategic combination of different molecular fragments. mdpi.com Research has shown that incorporating a piperazine (B1678402) ring in the hydrophilic pocket, a benzene (B151609) ring as a linker, and a bulkier fused ring in the deep hydrophobic pocket can dramatically increase the inhibitory activity of these compounds against kinases like FLT3 and CDKs. mdpi.com

DerivativeTarget(s)IC50 ValuesReference
Compound 8t FLT30.089 nM mdpi.comnih.gov
CDK20.719 nM mdpi.comnih.gov
CDK40.770 nM mdpi.comnih.gov
FN-1501 FLT32.33 nM mdpi.comnih.gov
CDK21.02 nM mdpi.comnih.gov
CDK40.39 nM mdpi.comnih.gov

Exploration of Novel Biological Targets

While the anticancer properties of pyrazole (B372694) derivatives are well-documented, ongoing research is uncovering novel biological targets for these compounds, expanding their therapeutic potential. mdpi.comnih.gov Fms-like receptor tyrosine kinase 3 (FLT3) has emerged as a particularly attractive target for the treatment of acute myeloid leukemia (AML). mdpi.comnih.gov Derivatives of 1H-pyrazole-3-carboxamide have shown potent inhibitory activity against FLT3 and its mutants, demonstrating their potential as effective AML therapeutics. mdpi.comnih.gov

Furthermore, some 1H-pyrazole-3-carboxamide derivatives have been found to interact with DNA, suggesting a potential off-target effect that could contribute to their antitumor activity. jst.go.jpcncb.ac.cn Studies have shown that certain derivatives can bind to the minor groove of DNA and even induce cleavage of supercoiled plasmid DNA. jst.go.jpcncb.ac.cn This dual mechanism of action, targeting both kinases and DNA, could lead to more robust and durable therapeutic responses. jst.go.jp

In the context of emerging infectious diseases, the main protease (Mpro) of the SARS-CoV-2 virus has been identified as a potential target for pyrazole derivatives. nih.govresearchgate.net A novel pyrazole derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, has shown promising docking scores against the SARS-CoV-2 main protease, suggesting its potential as an antiviral agent. nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of pyrazole derivatives is increasingly moving towards more environmentally friendly methods. nih.gov Traditional synthesis protocols often rely on hazardous reagents and solvents, posing significant environmental concerns. In response, researchers are developing "green" synthetic strategies that are more sustainable and efficient. nih.govmdpi.com

These green approaches include:

Catalyst-free condensation reactions: This method simplifies the reaction conditions and avoids the use of toxic catalysts. mdpi.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and environmental impact. tandfonline.com

Use of green catalysts: Employing non-toxic and readily available catalysts, such as ammonium (B1175870) chloride, offers a more sustainable alternative to traditional acid catalysts. jetir.org

Renewable solvents: Utilizing ethanol (B145695) and water as solvents reduces the reliance on harmful organic solvents. jetir.org

These eco-friendly methods not only reduce the environmental footprint of pyrazole synthesis but can also lead to high yields and simplified purification processes. mdpi.comjetir.org

Advanced Computational Modeling for Drug Design

Computational chemistry has become an indispensable tool in the design and discovery of pyrazole-based drugs. researchgate.neteurasianjournals.com Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are used to predict the binding of pyrazole derivatives to their biological targets and to optimize their pharmacological properties. researchgate.netopenmedicinalchemistryjournal.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. openmedicinalchemistryjournal.com For example, docking studies have been used to investigate the interaction of 4-nitro-N-1H-pyrazol-3-ylbenzamide with the SARS-CoV-2 main protease. nih.gov

Virtual Screening: This method is used to search large libraries of compounds to identify those with the potential to bind to a specific target. openmedicinalchemistryjournal.com

QSAR: QSAR models correlate the chemical structure of a compound with its biological activity, enabling the prediction of the activity of new, unsynthesized compounds. ej-chem.org

Molecular Dynamics Simulations: These simulations provide a dynamic view of the interaction between a ligand and its target, complementing the static picture provided by docking studies. eurasianjournals.com

These computational approaches accelerate the drug discovery process, reduce costs, and allow for the rational design of more potent and selective therapeutic agents. eurasianjournals.comopenmedicinalchemistryjournal.com

Clinical Translation Prospects and Challenges

The translation of promising pyrazole derivatives from the laboratory to the clinic presents both opportunities and challenges. The broad pharmacological activity of pyrazoles offers a wide range of therapeutic possibilities. researchgate.netmdpi.com However, several hurdles must be overcome to successfully bring these compounds to market.

One of the main challenges is the potential for in vivo metabolic toxicity of pyrazoles. nih.gov Understanding and mitigating these toxic effects is crucial for ensuring patient safety. Additionally, the synthesis of asymmetrically substituted pyrazoles can result in a mixture of isomers, which may have different pharmacological properties and could complicate the drug development process. nih.gov

Despite these challenges, the development of pyrazole-based drugs continues to advance. For example, FN-1501, a potent FLT3 inhibitor, is currently in a phase 1 clinical trial for the treatment of advanced solid tumors and relapsed/refractory AML. researchgate.net The success of such clinical trials will pave the way for the approval of new pyrazole-based therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Nitro-1H-pyrazole-3-carboxamide and its derivatives?

A multi-step synthesis approach is commonly employed. For example, carboxamide derivatives can be synthesized via condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) as the solvent. Reaction progress is monitored by TLC, followed by purification via preparative thin-layer chromatography and recrystallization. Typical yields range from 62% to 71% for structurally similar pyrazole carboxamides .

Example Reaction Conditions (from )
Reagents : EDCI, HOBt, DMF, triethylamine
Temperature : Room temperature
Purification : Chloroform extraction, preparative TLC
Yields : 62–71% for pyrazole-4-carboxamide derivatives

Q. How can NMR spectroscopy confirm the tautomeric structure of this compound derivatives?

1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for distinguishing tautomeric forms. For instance, hydrogen bonding interactions in pyrazole carboxamides can shift proton signals downfield (e.g., NH groups at δ 12.88 ppm in DMSO-d6_6), while substituent effects on pyrazole ring protons (e.g., δ 7.55–7.43 ppm for aromatic protons) help identify substitution patterns. 15N^{15}\text{N} NMR or 2D experiments (e.g., HSQC) may further resolve tautomerism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Contradictions often arise from differences in assay conditions, substituent effects, or tautomerism. To address this:

  • Standardize bioassays : Use consistent cell lines, concentrations, and controls.
  • Conduct structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., nitro, amino, halogen groups) and correlate with activity.
  • Validate findings : Replicate experiments across independent labs and apply statistical models (e.g., bootstrapping in structural equation modeling) to assess reproducibility .

Q. What strategies optimize reaction yields for nitro-substituted pyrazole carboxamides?

Key factors include:

  • Catalyst selection : Use EDCI/HOBt for efficient amide bond formation.
  • Solvent optimization : Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Temperature control : Room-temperature reactions minimize side products.
  • Purification techniques : Recrystallization from ethanol or preparative TLC improves purity. For example, 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methyl-pyrazole-4-carboxamides achieved 62–71% yields using these methods .

Q. How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic substitution patterns : Predict regioselectivity of nitro group placement.
  • Tautomeric equilibria : Compare energy barriers between keto-enol forms.
  • Hydrogen bonding networks : Simulate interactions with biological targets (e.g., enzyme active sites). Pair computational results with experimental NMR data for validation .

Methodological Considerations

  • Data contradiction analysis : Apply longitudinal study designs (e.g., three-wave panel analyses) to differentiate short-term vs. long-term effects of structural modifications on bioactivity .
  • Quality control : For NMR, ensure deuterated solvents are moisture-free to prevent signal broadening. For synthesis, report melting points (e.g., 173–175°C for 5-Nitro-1H-pyrazole ) and spectral data to confirm purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Nitro-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.